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molecular formula C11H14N2O2 B8625366 2-Amino-5-(benzyloxymethyl)-2-oxazoline

2-Amino-5-(benzyloxymethyl)-2-oxazoline

Cat. No. B8625366
M. Wt: 206.24 g/mol
InChI Key: CSMYEPGLRJIPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642603B2

Procedure details

The title compound was prepared from 2-benzyloxymethyl-oxirane and sodium hydrogen cyanamide according to the procedures employed for the preparation of the compound in Step 2 of Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]1[CH2:12][O:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:13]#[C:14][NH2:15].[Na]>>[CH2:1]([O:8][CH2:9][CH:10]1[O:11][C:14]([NH2:15])=[N:13][CH2:12]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,^1:15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1OC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN.[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
employed for the preparation of the compound in Step 2 of Example 1

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1CN=C(O1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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